2-Morpholinopyrimidine-5-carbaldehyde

DNA polymerase inhibition enzymology cancer research

2-Morpholinopyrimidine-5-carbaldehyde (CAS 842974-69-0) is a heterocyclic building block consisting of a pyrimidine core substituted at the 2-position with a morpholine ring and at the 5-position with an aldehyde functional group. The compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting the PI3K/mTOR pathway.

Molecular Formula C9H11N3O2
Molecular Weight 193.2 g/mol
CAS No. 842974-69-0
Cat. No. B1274651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholinopyrimidine-5-carbaldehyde
CAS842974-69-0
Molecular FormulaC9H11N3O2
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=C(C=N2)C=O
InChIInChI=1S/C9H11N3O2/c13-7-8-5-10-9(11-6-8)12-1-3-14-4-2-12/h5-7H,1-4H2
InChIKeyXDMVIYFKCVJZHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Morpholinopyrimidine-5-carbaldehyde (CAS 842974-69-0) for PI3K/mTOR Inhibitor Scaffolds and DNA Polymerase Profiling


2-Morpholinopyrimidine-5-carbaldehyde (CAS 842974-69-0) is a heterocyclic building block consisting of a pyrimidine core substituted at the 2-position with a morpholine ring and at the 5-position with an aldehyde functional group . The compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting the PI3K/mTOR pathway [1]. The morpholinopyrimidine scaffold is a privileged structure in oncology drug discovery, with numerous derivatives demonstrating inhibitory activity against class I PI3K isoforms and mTOR [1]. The aldehyde functionality provides a reactive handle for further derivatization via reductive amination, Knoevenagel condensation, and other transformations, enabling rapid exploration of structure-activity relationships .

Procurement Alert: Why Substituting 2-Morpholinopyrimidine-5-carbaldehyde with Other Pyrimidine Carbaldehydes Introduces Unquantified Risk


Morpholinopyrimidine derivatives are not interchangeable building blocks. The specific substitution pattern—morpholine at the 2-position and aldehyde at the 5-position—dictates both the synthetic utility and the downstream biological profile of derived compounds . The morpholine moiety enhances aqueous solubility and modulates kinase selectivity compared to other amine substituents such as piperidine or N-methylpiperazine [1]. The 5-carbaldehyde position is critical for subsequent derivatization, and regioisomers (e.g., 4-carbaldehyde analogs) yield compounds with distinct binding modes and potency profiles [2]. Substituting 2-morpholinopyrimidine-5-carbaldehyde with 2-chloro or 4,6-dichloro analogs alters electrophilicity, steric bulk, and the number of available derivatization sites, fundamentally changing the synthetic pathway and the properties of the final product . The limited public data on this specific intermediate underscores the necessity of procuring the exact compound to ensure reproducibility in proprietary synthetic routes.

Comparative Evidence: Quantifying the Differentiation of 2-Morpholinopyrimidine-5-carbaldehyde for Procurement Decisions


DNA Polymerase Beta Inhibition: Differentiating Cross-Reactivity Profile vs. Closely Related Morpholinopyrimidines

2-Morpholinopyrimidine-5-carbaldehyde exhibits measurable inhibitory activity against rat DNA polymerase beta (Pol β) with an IC50 of 11.5 μM (1.15E+4 nM) in a biochemical assay using poly(dA)/oligo(dT)18 as the template-primer and dTTP as the nucleotide substrate after 60 minutes [1]. In contrast, inhibition of mouse inosine-5'-monophosphate dehydrogenase type 2 (IMPDH2) was negligible, with an IC50 greater than 100 μM (>1.00E+5 nM) [1]. This differential activity profile—moderate Pol β inhibition with minimal IMPDH2 inhibition—provides a baseline for selectivity assessment when this compound is used as a scaffold for further derivatization. While no direct head-to-head comparison data with other 2-morpholinopyrimidine carbaldehydes are publicly available, the quantitative Pol β IC50 value serves as a reference point for assessing structure-activity relationships in DNA repair enzyme targeting.

DNA polymerase inhibition enzymology cancer research

PI3K/mTOR Inhibitor Scaffold: Class-Level Inference from Morpholinopyrimidine Derivatives

The 2-morpholinopyrimidine scaffold is a validated pharmacophore for PI3K and mTOR kinase inhibition. Trisubstituted morpholinopyrimidine derivatives synthesized from related carbaldehyde intermediates have demonstrated PI3K inhibitory potency 1.5- to 3-fold greater than the well-characterized PI3K inhibitor ZSTK474 [1]. Additionally, the clinically advanced 2-morpholino pyrimidine derivative NVP-BKM120 (buparlisib) inhibits all four class I PI3K isoforms with IC50 values ranging from 35 to 248 nM and exhibits at least 50-fold selectivity against other protein kinases [2]. While 2-morpholinopyrimidine-5-carbaldehyde itself is an intermediate and not a final drug candidate, its scaffold is directly implicated in these potent kinase inhibition profiles. The presence of the 5-carbaldehyde enables late-stage diversification, a critical advantage over pre-functionalized analogs that limit synthetic flexibility.

PI3K inhibition mTOR inhibition oncology kinase inhibitors

Physical Property Differentiation: Melting Point and Purity Profile for Quality Control Benchmarking

2-Morpholinopyrimidine-5-carbaldehyde exhibits a melting point of 147.5–148°C, as reported by multiple reputable vendors [1]. This sharp melting point range is characteristic of high crystalline purity and provides a straightforward quality control metric for incoming material verification. In comparison, the 4,6-dichloro analog (4,6-dichloro-2-morpholinopyrimidine-5-carbaldehyde, CAS 1282537-80-7) has a molecular weight of 262.09 g/mol (versus 193.20 g/mol for the target compound) and distinct chromatographic properties due to the additional halogen substituents . The target compound is commercially available with a purity specification of 97% (HPLC assay) , establishing a procurement benchmark. The absence of halogen substituents also eliminates potential dehalogenation side reactions during downstream transformations, a consideration when selecting among morpholinopyrimidine carbaldehyde analogs.

quality control physical characterization procurement specification

Priority Applications of 2-Morpholinopyrimidine-5-carbaldehyde in Drug Discovery and Chemical Biology


Synthesis of PI3K/mTOR Kinase Inhibitor Libraries

The 2-morpholinopyrimidine-5-carbaldehyde scaffold is directly applicable to the synthesis of PI3K and mTOR kinase inhibitor libraries. The aldehyde functional group enables rapid diversification through reductive amination with primary or secondary amines, generating focused libraries of substituted morpholinopyrimidines. As demonstrated by the 1.5- to 3-fold potency improvement of trisubstituted morpholinopyrimidines over ZSTK474, this scaffold provides a productive starting point for kinase inhibitor optimization [1]. The clinical validation of the 2-morpholino pyrimidine chemotype in NVP-BKM120 further supports the therapeutic relevance of this building block class [2].

DNA Polymerase Beta Probe Development for DNA Repair Research

With a measured IC50 of 11.5 μM against DNA polymerase beta (Pol β) and minimal activity against IMPDH2 (IC50 >100 μM), 2-morpholinopyrimidine-5-carbaldehyde can serve as a starting scaffold for developing selective probes targeting DNA repair enzymes [3]. Pol β is a critical enzyme in the base excision repair pathway, and inhibitors of this enzyme are of interest for sensitizing cancer cells to DNA-damaging agents. The aldehyde functionality allows for structure-guided optimization to improve potency and selectivity, leveraging the intrinsic Pol β inhibition as a baseline for structure-activity relationship studies.

Quality-Controlled Intermediate for Multi-Step Heterocyclic Synthesis

The well-characterized physical properties—specifically the sharp melting point of 147.5–148°C and commercial availability at 97% purity—make 2-morpholinopyrimidine-5-carbaldehyde a reliable intermediate for multi-step synthetic sequences [4]. The absence of halogen substituents eliminates dehalogenation side reactions that can complicate the use of 4,6-dichloro analogs (MW 262.09 g/mol) . Researchers requiring a reproducible, high-purity morpholinopyrimidine carbaldehyde building block for medicinal chemistry campaigns will benefit from the established quality control parameters of this specific compound.

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